Cas no 2034454-70-9 (N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)morpholine-4-carboxamide)

N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)morpholine-4-carboxamide is a heterocyclic compound featuring a fused pyrazolo-pyridine core linked to a morpholine carboxamide moiety. This structure imparts potential utility in medicinal chemistry, particularly as a scaffold for targeting central nervous system (CNS) or enzyme-related pathways. The morpholine group enhances solubility and bioavailability, while the pyrazolo-pyridine framework offers rigidity and binding affinity. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery. The compound's balanced lipophilicity and hydrogen-bonding capacity suggest favorable pharmacokinetic properties, supporting its exploration in therapeutic applications.
N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)morpholine-4-carboxamide structure
2034454-70-9 structure
商品名:N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)morpholine-4-carboxamide
CAS番号:2034454-70-9
MF:C13H20N4O2
メガワット:264.3235
CID:5351460

N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)morpholine-4-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)morpholine-4-carboxamide
    • N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-carboxamide
    • N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)morpholine-4-carboxamide
    • インチ: 1S/C13H20N4O2/c18-13(16-5-7-19-8-6-16)14-9-11-10-15-17-4-2-1-3-12(11)17/h10H,1-9H2,(H,14,18)
    • InChIKey: JBPBBKRALGIWPJ-UHFFFAOYSA-N
    • ほほえんだ: O1C([H])([H])C([H])([H])N(C(N([H])C([H])([H])C2C([H])=NN3C([H])([H])C([H])([H])C([H])([H])C([H])([H])C3=2)=O)C([H])([H])C1([H])[H]

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 320
  • トポロジー分子極性表面積: 59.4
  • 疎水性パラメータ計算基準値(XlogP): -0.3

N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)morpholine-4-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6513-5863-1mg
N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)morpholine-4-carboxamide
2034454-70-9
1mg
$81.0 2023-09-08
Life Chemicals
F6513-5863-5mg
N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)morpholine-4-carboxamide
2034454-70-9
5mg
$103.5 2023-09-08
Life Chemicals
F6513-5863-10mg
N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)morpholine-4-carboxamide
2034454-70-9
10mg
$118.5 2023-09-08
Life Chemicals
F6513-5863-20μmol
N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)morpholine-4-carboxamide
2034454-70-9
20μmol
$118.5 2023-09-08
Life Chemicals
F6513-5863-5μmol
N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)morpholine-4-carboxamide
2034454-70-9
5μmol
$94.5 2023-09-08
Life Chemicals
F6513-5863-4mg
N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)morpholine-4-carboxamide
2034454-70-9
4mg
$99.0 2023-09-08
Life Chemicals
F6513-5863-30mg
N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)morpholine-4-carboxamide
2034454-70-9 90%+
30mg
$178.5 2023-04-24
Life Chemicals
F6513-5863-2mg
N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)morpholine-4-carboxamide
2034454-70-9
2mg
$88.5 2023-09-08
Life Chemicals
F6513-5863-15mg
N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)morpholine-4-carboxamide
2034454-70-9
15mg
$133.5 2023-09-08
Life Chemicals
F6513-5863-10μmol
N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)morpholine-4-carboxamide
2034454-70-9
10μmol
$103.5 2023-09-08

N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)morpholine-4-carboxamide 関連文献

N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)morpholine-4-carboxamideに関する追加情報

Introduction to N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)morpholine-4-carboxamide (CAS No. 2034454-70-9)

N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)morpholine-4-carboxamide is a sophisticated organic compound with a molecular structure that has garnered significant attention in the field of pharmaceutical chemistry. This compound, identified by its CAS number 2034454-70-9, represents a unique blend of heterocyclic and morpholine functionalities, making it a promising candidate for various biochemical and medicinal applications. The intricate architecture of this molecule suggests potential interactions with biological targets that could be exploited for therapeutic purposes.

The core structure of N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)morpholine-4-carboxamide is built around a fused pyrazolo[1,5-a]pyridine ring system. This system is renowned for its ability to engage in multiple hydrogen bonding interactions and π-stacking events with biological macromolecules. The presence of the pyrazole ring enhances the compound's ability to interact with enzymes and receptors due to its rigid framework and electron-rich nature. Such structural features are often leveraged in drug design to improve binding affinity and selectivity.

The morpholine moiety appended to the pyrazolo[1,5-a]pyridine scaffold introduces additional hydrogen bonding potential and lipophilicity modulation. Morpholine derivatives are well-documented for their role in enhancing pharmacokinetic properties of drug candidates. The N-methylmorpholine group not only contributes to the overall solubility of the compound but also influences its metabolic stability. These attributes make N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)morpholine-4-carboxamide an intriguing molecule for further investigation.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic applications. The pyrazolo[1,5-a]pyridine scaffold has been particularly studied for its role in modulating various biological pathways. For instance, derivatives of this scaffold have shown promise in inhibiting kinases and other enzymes implicated in cancer and inflammatory diseases. The compound in question may represent a new class of inhibitors due to its unique structural features.

One of the most compelling aspects of N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)morpholine-4-carboxamide is its potential to serve as a scaffold for structure-based drug design. Computational modeling studies have indicated that this molecule can adopt multiple conformations that are favorable for binding to target proteins. These studies suggest that the compound may exhibit high affinity for specific enzymes or receptors without significant off-target effects.

The synthesis of N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)morpholine-4-carboxamide presents both challenges and opportunities for synthetic chemists. The multi-step synthesis involves key transformations such as cyclization and nucleophilic substitution reactions. Advanced synthetic methodologies have been employed to achieve high yields and purity levels necessary for pharmaceutical applications. The development of efficient synthetic routes is crucial for scaling up production and conducting further preclinical studies.

Evaluation of the pharmacological properties of N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)morpholine-4-carboxamide has begun with in vitro assays targeting key enzymes and receptors. Preliminary data suggest that the compound exhibits moderate activity against certain kinases without significant toxicity at tested concentrations. These findings are encouraging and warrant further investigation into its therapeutic potential.

The potential applications of this compound extend beyond oncology and inflammation modulation. Researchers are exploring its utility in treating neurological disorders where modulation of neurotransmitter release or receptor activity is required. The unique structural features of N-{(4H,

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量